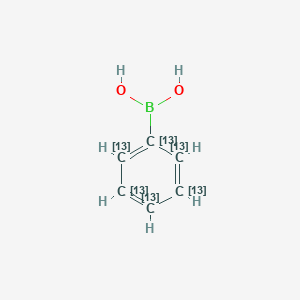

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1,2,3,4,5,6-¹³C₆)cyclohexatrienylboronic acid is a stable isotopically labeled derivative of cyclohexatrienylboronic acid, where all six carbons in the cyclohexatriene ring are substituted with ¹³C isotopes. This compound is primarily utilized as a tracer in organic synthesis and mechanistic studies, particularly in Suzuki-Miyaura cross-coupling reactions. The ¹³C labeling enables precise tracking of reaction pathways, intermediates, and byproducts via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its unique structure combines a conjugated cyclohexatriene system with a boronic acid functional group, making it a valuable tool for studying aromaticity, electron delocalization, and catalytic cycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated cyclohexatrienyl compound with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of (1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

The compound exhibits reactivity typical of boronic acids, with its boron center forming reversible covalent bonds with diols (e.g., ethylene glycol). This property is central to its applications in organic synthesis and materials science.

2.1. Diol-Boronic Acid Interaction

The reaction mechanism involves the formation of a cyclic boronate ester through condensation with diols, driven by the boron’s electrophilicity. This process is reversible and pH-dependent, with optimal conditions at mildly acidic pH (5–7).

Reaction Example

1 2 3 4 5 6 13C6 cyclohexatrienylboronic acid+Ethylene glycol→Cyclic boronate ester+H O

2.2. Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura cross-couplings with aryl halides under palladium catalysis, forming C–C bonds. The 13C

-labeling aids in tracing reaction intermediates and products via isotopic dilution mass spectrometry (IDMS) .

Mechanism

-

Oxidative addition of Pd(0) to aryl halide.

-

Transmetallation with boronic acid.

-

Reductive elimination to form C–C bond.

Analytical Techniques

-

NMR Spectroscopy : 13C

NMR provides detailed structural elucidation, with chemical shifts correlating to bonding environments. -

GC-C–IRMS : Combustion followed by IRMS quantifies isotopic enrichment in biological samples .

Data Table: Analytical Parameters

| Technique | Key Parameters |

|---|---|

| 13C | |

| NMR | Chemical shift range: 20–150 ppm |

| GC-C–IRMS | Precision: ±0.1‰ for 13C |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids have been extensively studied for their potential in cancer therapy. The incorporation of the cyclohexatrienyl group enhances the binding affinity of boronic acids to specific biological targets. Research indicates that derivatives like (1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that such compounds can selectively target cancerous tissues while minimizing effects on healthy cells .

Antibacterial and Antifungal Properties

Boronic acids have shown promising results against various bacterial and fungal strains. The this compound exhibits enhanced antimicrobial activity due to its ability to interfere with the synthesis of bacterial cell walls and disrupt fungal growth mechanisms. This makes it a candidate for developing new antibiotics and antifungal agents .

Sensor Technology

Sugar Sensors

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for glucose sensing applications. The this compound can be utilized in the design of selective sensors for glucose detection in physiological conditions. Studies have shown that the compound can undergo significant fluorescence changes upon binding with glucose, allowing for sensitive detection methods .

Materials Science

Polymer Chemistry

The unique properties of this compound allow it to be integrated into polymer matrices for creating smart materials. These materials can respond to environmental stimuli such as pH or the presence of specific biomolecules. For instance, polymers incorporating this boronic acid derivative have been developed for drug delivery systems that release therapeutic agents in response to glucose levels .

Case Studies

Mechanism of Action

The mechanism of action of (1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid involves its interaction with various molecular targets and pathways. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the isotopic labeling allows for precise tracking and analysis of metabolic processes using NMR spectroscopy.

Comparison with Similar Compounds

Isotopic Labeling Patterns

The compound’s ¹³C₆ labeling distinguishes it from other isotopically enriched analogs. Below is a comparative analysis of isotopic enrichment in structurally related compounds:

Key Observations :

- The ¹³C₆ labeling in both the cyclohexatrienylboronic acid and perfluorinated decanoic acid (M6PFDA) increases molecular weight by 6.0204 Da, enabling high-resolution MS detection. However, their applications diverge: the former is used in synthetic chemistry, while the latter serves as an environmental tracer .

- Full-chain ¹³C labeling (e.g., M8PFOA) enhances sensitivity in quantitative MS but requires more complex synthesis compared to partial labeling.

Structural and Functional Differences

Boronic Acid vs. Perfluorinated Carboxylic/Sulfonic Acids

- Reactivity : The boronic acid group in the target compound participates in cross-coupling reactions, forming carbon-carbon bonds. In contrast, perfluorinated carboxylic acids (e.g., M6PFDA, M8PFOA) are chemically inert and resistant to metabolic degradation, making them persistent environmental pollutants .

- Electronic Effects : The cyclohexatriene ring in the target compound exhibits partial aromaticity, influencing its electron-deficient character. Perfluorinated compounds, with their strong electron-withdrawing fluorine substituents, display unique polarity and surfactant properties.

Analytical Performance

NMR Spectroscopy

- The ¹³C₆ labeling in the cyclohexatrienylboronic acid simplifies NMR spectral interpretation by eliminating signal splitting from ¹²C-¹³C coupling. Similar benefits are observed in ¹³C-labeled perfluorinated acids, though their spectra are dominated by fluorine coupling .

Mass Spectrometry

- Both the target compound and perfluorinated analogs show distinct isotopic patterns in MS. For example, the ¹³C₆ label reduces natural abundance ¹²C interference, improving signal-to-noise ratios in trace analysis.

Biological Activity

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, primarily through covalent bonding with diols and sugars. This compound's unique isotopic labeling (with carbon-13) can enhance its tracking in biological systems, making it a valuable tool in research.

Biological Activity Overview

Boronic acids, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Boronic acids have shown promise in cancer therapy. They can inhibit proteasome activity and induce apoptosis in cancer cells. For instance, compounds like bortezomib (a boronic acid derivative) are used in treating multiple myeloma and other malignancies .

- Antibacterial and Antiviral Properties : Boronic acids have been studied for their antibacterial and antiviral effects. They can disrupt bacterial cell wall synthesis and interfere with viral replication mechanisms .

- Sensor Applications : The ability of boronic acids to bind selectively to sugars makes them suitable for developing sensors for glucose monitoring and other biochemical applications .

Case Studies

Several studies have explored the biological activity of boronic acids:

- Anticancer Mechanisms : A study investigated the effects of boronic acid derivatives on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and promote apoptosis through proteasome inhibition .

- Antiviral Activity : Research demonstrated that certain boronic acid derivatives could inhibit the replication of viruses such as HIV and influenza by targeting viral proteases .

- Glycoprotein Interaction : A notable study focused on the interaction between boronic acids and glycoproteins. The findings suggested that boronic acid-functionalized materials could effectively capture glycoproteins from complex biological samples, highlighting their potential in diagnostic applications .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

| Activity Type | Compound Example | Target/Mechanism | Outcome |

|---|---|---|---|

| Anticancer | Bortezomib | Proteasome inhibition | Induces apoptosis in cancer cells |

| Antibacterial | Boronic Acid Derivative | Bacterial cell wall synthesis disruption | Effective against Gram-positive bacteria |

| Antiviral | Boronic Acid Derivative | Viral protease inhibition | Reduces viral replication |

| Sensor Application | Boronic Acid Sensor | Glucose binding | High selectivity for glucose detection |

Research Findings

Recent literature emphasizes the growing interest in boronic acids due to their diverse applications:

- Medicinal Chemistry Advances : The modification of bioactive molecules with boronic acid groups has been shown to enhance selectivity and improve pharmacokinetic properties. This modification allows for the development of more effective therapeutic agents .

- Bioactivity Databases : Comprehensive databases like PubChem provide extensive bioactivity data for various compounds, including those containing boron. Such resources facilitate the identification of potential therapeutic targets and biological pathways influenced by these compounds .

Q & A

Q. How can researchers synthesize (1,2,3,4,5,6-<sup>13</sup>C6)cyclohexatrienylboronic acid while ensuring isotopic integrity?

Basic Synthesis Methodology

The synthesis typically begins with isotopically labeled benzene (<sup>13</sup>C6-benzene) as the precursor. A multi-step approach involves:

Functionalization : Introduce a boronic acid group via Miyaura borylation, using Pd-catalyzed cross-coupling with bis(pinacolato)diboron under inert conditions .

Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate intermediates.

Isotopic Verification : Confirm <sup>13</sup>C incorporation via high-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR (expected shifts: 120–140 ppm for aromatic carbons) .

Key Considerations :

- Use anhydrous solvents to prevent hydrolysis of the boronic acid group.

- Optimize reaction temperature (e.g., 80–100°C) to balance yield and isotopic stability.

Q. What analytical techniques are critical for characterizing isotopic purity and structural conformation of this compound?

Basic Characterization Workflow

Nuclear Magnetic Resonance (NMR) :

- <sup>1</sup>H NMR: Identify protons adjacent to the boronic acid group (δ 7.2–8.1 ppm, aromatic region).

- <sup>13</sup>C NMR: Confirm uniform <sup>13</sup>C labeling (absence of natural abundance <sup>12</sup>C peaks) .

Mass Spectrometry :

- HRMS: Detect molecular ion [M+H]<sup>+</sup> with exact mass (e.g., ~183.05 Da + 6 × <sup>13</sup>C contribution).

Isotopic Ratio Analysis :

- Use isotope-ratio mass spectrometry (IRMS) to verify >99% <sup>13</sup>C enrichment.

Advanced Tip : Couple liquid chromatography (LC) with NMR/MS for real-time monitoring of degradation products.

Q. How does isotopic labeling influence mechanistic studies in Suzuki-Miyaura cross-coupling reactions?

Advanced Mechanistic Insight

The <sup>13</sup>C labels enable tracking of individual carbon atoms during bond formation:

Kinetic Isotope Effects (KIE) : Measure rate differences between <sup>12</sup>C and <sup>13</sup>C variants to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination).

Reaction Pathway Mapping :

- Use <sup>13</sup>C-labeled aryl halides as coupling partners to trace regioselectivity via <sup>13</sup>C-<sup>13</sup>C coupling in NMR.

Degradation Analysis : Monitor isotopic scrambling in side products (e.g., protodeboronation) to assess catalyst efficiency .

Advanced Stability Protocol

Hydrolysis Prevention :

- Store at –20°C under argon in anhydrous DMSO or THF.

- Avoid aqueous buffers unless stabilized with pinacol ester derivatives.

Thermal Degradation :

- Differential Scanning Calorimetry (DSC) shows decomposition onset at 80°C.

Light Sensitivity :

Safety Note : Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitivity; use PPE and fume hoods .

Q. How can researchers resolve contradictions in kinetic data caused by isotopic labeling?

Methodological Approach

Control Experiments : Compare results with non-labeled analogs to isolate isotopic effects.

Computational Modeling :

- Density Functional Theory (DFT) simulations predict isotopic shifts in transition states.

High-Resolution Tracking :

- Use <sup>13</sup>C-edited HSQC NMR to differentiate isotopic contributions in complex mixtures .

Case Study : Discrepancies in reaction rates (e.g., 10% slower for <sup>13</sup>C-labeled compound) were resolved by adjusting catalyst loading (10 mol% Pd(OAc)2 vs. 5 mol%).

Properties

Molecular Formula |

C6H7BO2 |

|---|---|

Molecular Weight |

127.89 g/mol |

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid |

InChI |

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

HXITXNWTGFUOAU-IDEBNGHGSA-N |

Isomeric SMILES |

B([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)(O)O |

Canonical SMILES |

B(C1=CC=CC=C1)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.